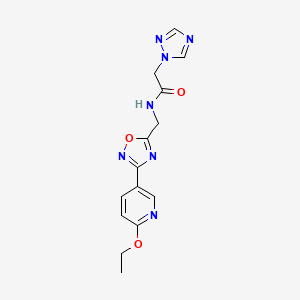

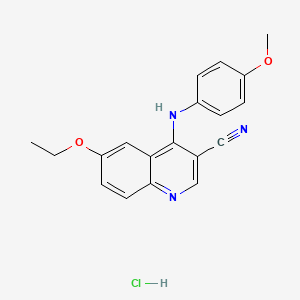

![molecular formula C8H14Cl2N2 B2653946 methyl[(1R)-1-(pyridin-3-yl)ethyl]amine dihydrochloride CAS No. 2219353-44-1](/img/structure/B2653946.png)

methyl[(1R)-1-(pyridin-3-yl)ethyl]amine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

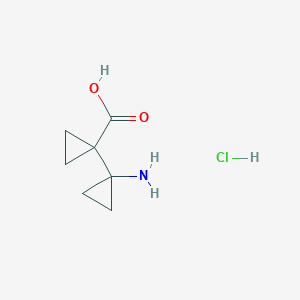

Methyl[(1R)-1-(pyridin-3-yl)ethyl]amine dihydrochloride is a chemical compound with the CAS Number: 2219353-44-1 . It has a molecular weight of 209.12 . The IUPAC name for this compound is ®-N-methyl-1-(pyridin-3-yl)ethan-1-amine dihydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12N2.2ClH/c1-7(9-2)8-4-3-5-10-6-8;;/h3-7,9H,1-2H3;2*1H/t7-;;/m1…/s1 . This indicates that the compound contains a pyridine ring and an ethylamine group, with a methyl group attached to the nitrogen of the ethylamine group. The compound also contains two chloride ions, as indicated by the ‘2ClH’ in the InChI code.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It should be stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Derivatives

Compounds related to “methyl[(1R)-1-(pyridin-3-yl)ethyl]amine dihydrochloride” have been used in the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives . These derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .

Inhibitors of Receptor Tyrosine Kinase

The synthesized derivatives have shown potential as inhibitors of receptor tyrosine kinase . This is significant as receptor tyrosine kinases play key roles in cellular processes including growth, differentiation, metabolism, and apoptosis .

Anticancer Activity

These derivatives have demonstrated anticancer activity against lung cancer . In fact, some compounds showed more cytotoxic activity than the reference drug (i.e., imatinib) .

Antibacterial and Antifungal Activity

The derivatives also exhibited antibacterial and antifungal activity against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species . This suggests potential applications in the development of new antimicrobial agents .

Antioxidant Activity

The antioxidant property of the derivatives was studied using the DPPH (2,2-diphenylpicrylhydrazyl) method . The results showed that the evaluated IC 50 value was close to the IC 50 value of ascorbic acid , indicating their potential as antioxidants.

Kinase Inhibitor Drug

A related compound, the dihydrochloride salt of pexidartinib, has been synthesized and used as a kinase inhibitor drug . It acts by inhibiting multiple receptor tyrosine kinases including colony-stimulating factor-1 receptor (CSF-1R), c-Kit proto-oncogene proteins (c-Kit) and fms-like tyrosine kinase-3 (Flt-3) .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it poses certain hazards . Specific hazard statements include H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

(1R)-N-methyl-1-pyridin-3-ylethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.2ClH/c1-7(9-2)8-4-3-5-10-6-8;;/h3-7,9H,1-2H3;2*1H/t7-;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBCWYZLEFPTFTN-XCUBXKJBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CC=C1)NC.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CN=CC=C1)NC.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl[(1R)-1-(pyridin-3-yl)ethyl]amine dihydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

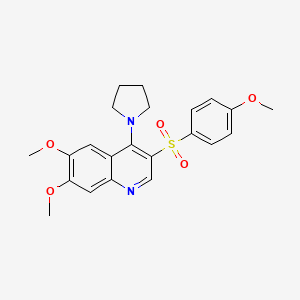

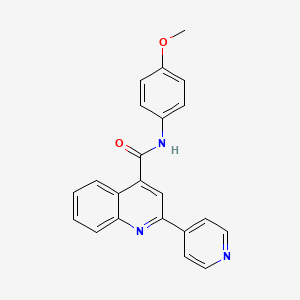

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide](/img/structure/B2653864.png)

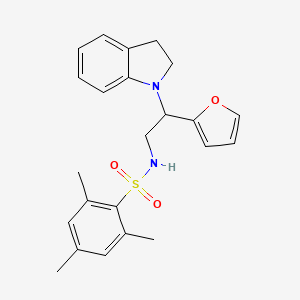

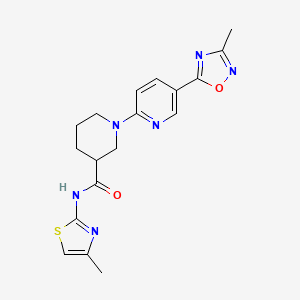

![5-{bis[4-(tert-butyl)benzyl]amino}-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2653867.png)

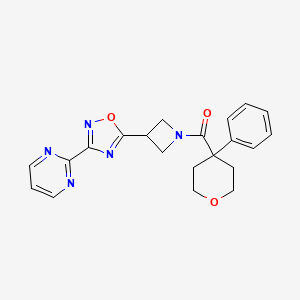

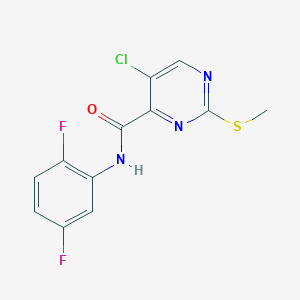

![N-isobutyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2653884.png)

![N-(2,5-dimethylphenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B2653886.png)